N-cyclopropyl-N-methyl-2-[3-(1,3-thiazol-2-yl)pyrazol-1-yl]acetamide
Description
N-cyclopropyl-N-methyl-2-[3-(1,3-thiazol-2-yl)pyrazol-1-yl]acetamide is a synthetic organic compound that features a unique combination of cyclopropyl, methyl, thiazole, and pyrazole groups
Properties
IUPAC Name |
N-cyclopropyl-N-methyl-2-[3-(1,3-thiazol-2-yl)pyrazol-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4OS/c1-15(9-2-3-9)11(17)8-16-6-4-10(14-16)12-13-5-7-18-12/h4-7,9H,2-3,8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONCPKKCFUAVIDK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CC1)C(=O)CN2C=CC(=N2)C3=NC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopropyl-N-methyl-2-[3-(1,3-thiazol-2-yl)pyrazol-1-yl]acetamide typically involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Synthesis of the Pyrazole Ring: The pyrazole ring is often synthesized through the reaction of hydrazines with 1,3-diketones.
Coupling of Thiazole and Pyrazole Rings: The thiazole and pyrazole rings are then coupled using a suitable linker, such as a halogenated acetamide.
Introduction of Cyclopropyl and Methyl Groups:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of high-throughput synthesis techniques, continuous flow reactors, and advanced purification methods such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-cyclopropyl-N-methyl-2-[3-(1,3-thiazol-2-yl)pyrazol-1-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can reduce the carbonyl groups to alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted thiazole or pyrazole derivatives.
Scientific Research Applications
Medicinal Chemistry: This compound may serve as a lead compound for the development of new drugs, particularly due to its potential biological activities.
Biological Studies: It can be used to study the interactions of thiazole and pyrazole derivatives with biological targets.
Chemical Biology: The compound can be utilized in chemical biology to probe the function of specific proteins or enzymes.
Industrial Applications: It may find use in the development of new materials or as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of N-cyclopropyl-N-methyl-2-[3-(1,3-thiazol-2-yl)pyrazol-1-yl]acetamide is not fully understood, but it is believed to interact with specific molecular targets such as enzymes or receptors. The thiazole and pyrazole rings may facilitate binding to these targets, potentially inhibiting or modulating their activity. Further research is needed to elucidate the exact pathways involved.
Comparison with Similar Compounds
Similar Compounds
N-cyclopropyl-N-methyl-2-[3-(1,3-thiazol-2-yl)pyrazol-1-yl]acetamide: shares similarities with other thiazole and pyrazole derivatives, such as:
Uniqueness
The uniqueness of this compound lies in its combined structural features, which may confer distinct biological activities not observed in other similar compounds. The presence of both thiazole and pyrazole rings, along with the cyclopropyl and methyl groups, may enhance its binding affinity and specificity for certain biological targets.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
